molecular formula C12H22OP+ B084996 Dicyclohexylphosphine oxide CAS No. 14717-29-4

Dicyclohexylphosphine oxide

Cat. No.: B084996
CAS No.: 14717-29-4
M. Wt: 213.28 g/mol
InChI Key: HJPHBJYOODQSLK-UHFFFAOYSA-N
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Description

Dicyclohexylphosphine oxide (DCyPO) is an organophosphorus compound characterized by two cyclohexyl groups bonded to a central phosphorus atom, with an oxygen atom completing the tetrahedral geometry. Its molecular formula is $ \text{C}{12}\text{H}{23}\text{OP} $, and it is widely used in coordination chemistry, catalysis, and organic synthesis. The bulky cyclohexyl substituents confer unique steric and electronic properties, influencing reactivity and selectivity in chemical transformations. DCyPO is notable for its stability and inertness in certain reactions, as well as its role in ligand synthesis and asymmetric catalysis .

Properties

IUPAC Name

dicyclohexyl(oxo)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22OP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPHBJYOODQSLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[P+](=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22OP+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00422607
Record name Dicyclohexylphosphine oxide
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Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14717-29-4
Record name Dicyclohexylphosphine oxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dicyclohexylphosphine oxide
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Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis of DCyPO via Grignard reagents involves a two-step process: (1) preparation of cyclohexylmagnesium chloride and (2) its subsequent reaction with diethyl phosphite. The reaction mechanism begins with the formation of the Grignard reagent, where magnesium reacts with chlorocyclohexane in dry diethyl ether under an inert atmosphere. This exothermic reaction generates cyclohexylmagnesium chloride, which is then diluted with tetrahydrofuran (THF) to enhance solubility.

In the second step, diethyl phosphite is added dropwise to the Grignard reagent at 0°C, initiating a nucleophilic substitution. The phosphorus center in diethyl phosphite undergoes attack by the cyclohexyl anion, leading to the displacement of ethoxide groups and the formation of a phosphine intermediate. Quenching the reaction with dilute hydrochloric acid protonates the intermediate, yielding DCyPO as a white solid. The stoichiometric ratio of Grignard reagent to diethyl phosphite is critical, with excess magnesium (550 mmol) ensuring complete conversion of chlorocyclohexane (500 mmol) to the active reagent.

Workup and Purification Procedures

Following the reaction, the organic layer is separated and washed with water to remove residual acid and inorganic byproducts. The crude product is purified via vacuum distillation or recrystallization from a non-polar solvent such as hexane. Analytical techniques such as 31P NMR^{31}\text{P NMR} and mass spectrometry confirm the identity and purity of DCyPO, with characteristic peaks at δ 35–40 ppm (for the phosphorus atom) and a molecular ion peak at m/z 214.28.

Alternative Synthetic Pathways and Methodological Considerations

Organolithium Reagent-Based Approaches

While the Grignard method dominates DCyPO synthesis, analogous strategies using organolithium reagents have been reported for related phosphine oxides. For instance, dibutylphosphine oxide is synthesized via the reaction of diethyl phosphite with n-butyllithium (nBuLi) in THF, followed by acid quenching. This suggests that substituting cyclohexyllithium for cyclohexylmagnesium chloride could theoretically yield DCyPO, though specific experimental details remain undocumented in the literature.

The general mechanism involves deprotonation of diethyl phosphite by the organolithium reagent, forming a phosphorus-centered anion that reacts with alkyl halides. However, challenges such as reagent sensitivity to moisture and stringent temperature requirements limit the practicality of this approach for large-scale DCyPO production .

Chemical Reactions Analysis

Types of Reactions: Dicyclohexylphosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis and Stability

Dicyclohexylphosphine oxide can be synthesized through the oxidation of dicyclohexylphosphine using oxidizing agents like benzoyl peroxide. It exhibits stability under normal conditions but can decompose under high temperatures or in the presence of strong acids or oxidants .

Applications in Organic Synthesis

  • Reagent for Organic Reactions :
    • Acts as a phosphine source for reactions with aldehydes and ketones to form phosphonate compounds.
    • Utilized in various catalytic processes, enhancing reaction efficiency and selectivity .
  • Ligand in Catalysis :
    • Functions as a ligand in metal-catalyzed reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds .
  • Medicinal Chemistry :
    • This compound derivatives have been incorporated into pharmaceutical compounds to improve metabolic stability and solubility. For example, the incorporation of phosphine oxide into drugs like brigatinib has enhanced their pharmacokinetic properties, leading to increased efficacy against specific cancers .

Case Study 1: Brigatinib Development

Brigatinib, an anaplastic lymphoma kinase (ALK) inhibitor approved for treating non-small cell lung cancer, includes a phosphine oxide moiety that contributes to its biological activity. The introduction of this functional group improved the compound's selectivity and potency against ALK-positive tumors .

Case Study 2: Enhanced Solubility in Drug Formulation

Research demonstrated that modifying existing antihypertensive drugs with phosphine oxide groups significantly increased their water solubility while maintaining similar biological profiles. This modification allows for better formulation options and patient compliance .

Applications in Materials Science

This compound is also explored for its role in developing advanced materials. Its unique properties enable the synthesis of phosphorus-containing dendrimers and other complex structures that have potential applications in nanotechnology and catalysis .

Summary Table of Applications

Application AreaDescriptionExamples/Notes
Organic SynthesisReagent for synthesizing phosphonates; ligand in catalytic reactionsSuzuki-Miyaura coupling
Medicinal ChemistryEnhances drug properties such as solubility and metabolic stabilityBrigatinib (ALK inhibitor)
Materials ScienceUsed in creating complex phosphorus-containing materialsPhosphorus dendrimers

Mechanism of Action

The mechanism of action of dicyclohexylphosphine oxide involves its ability to act as a ligand, coordinating with metal centers in catalytic reactions. The phosphine oxide group can donate electron density to the metal, stabilizing the catalytic complex and facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the metal center used .

Comparison with Similar Compounds

Comparison with Similar Phosphine Oxides

Structural and Electronic Properties

Phosphine oxides vary in reactivity based on substituents. Key structural differences between DCyPO and analogues are summarized below:

Compound Substituents Molecular Weight (g/mol) Key Electronic Features
Dicyclohexylphosphine oxide Two cyclohexyl 224.28 Strong Lewis basicity; bulky substituents
Diphenylphosphine oxide Two phenyl 216.22 Moderate Lewis basicity; aromatic π-system
Dimethylphosphine oxide Two methyl 78.05 High Lewis basicity; low steric bulk
Tricyclohexylphosphine oxide Three cyclohexyl 296.43 Extreme steric bulk; low solubility

Electronic Effects :

  • Lewis Basicity : DCyPO exhibits strong Lewis basicity due to electron-donating cyclohexyl groups, comparable to ethyl(phenyl)phosphine oxide. This property drives irreversible C2-regioselective nucleophilic attacks in pyridine phosphonation reactions .
  • Steric Hindrance : The cyclohexyl groups create significant steric bulk, reducing reactivity in sterically demanding reactions. For example, DCyPO derivatives fail in aryliodonium transformations due to steric clashes and inertness .
Regioselective Phosphonation

DCyPO demonstrates distinct behavior in regioselective phosphonation of pyridines and 2-aryloxazolines:

  • C2-Selectivity : In BF₃-mediated reactions, DCyPO’s strong Lewis basicity ensures irreversible C2 attack, yielding 73–95% regioselective products. In contrast, weaker Lewis bases like diarylphosphine oxides favor thermodynamic C4 products .
  • Catalytic Efficiency : In silver-catalyzed para-selective phosphonation of 2-aryloxazolines, DCyPO (2q) provides 44% yield, lower than dibenzylphosphine oxide (2p, 72%), likely due to steric limitations .

Case Studies: Comparative Performance

Case 1: Michael Addition Reactions

DCyPO participates in Bi(OTf)₃-catalyzed conjugate additions to 2-arylnaphthoquinones. However, one-pot arylation-phosphorylation yields are lower compared to isolated intermediates, suggesting competitive steric effects .

Case 2: Radical vs. Two-Electron Pathways

In radical-mediated alkylation of cyclohexenone, DCyPO’s neutral form (HPCy₂) reacts via a Michael addition pathway in diethylene glycol. Computational studies indicate steric barriers in radical pathways, unlike smaller phosphines (e.g., triethylphosphine) .

Biological Activity

Dicyclohexylphosphine oxide (DCyPO) is an organophosphorus compound that has garnered attention for its diverse biological activities. This article explores the biological properties of DCyPO, including its effects on cell viability, mechanisms of action, and potential applications in medicinal chemistry.

This compound has the chemical formula C12H22OPC_{12}H_{22}OP and is characterized by its phosphine oxide functional group. It is typically synthesized from chlorodicyclohexylphosphine through various methods, including nucleophilic substitution reactions .

Biological Activity Overview

The biological activity of DCyPO has been investigated in several studies, revealing its potential as an anticancer agent and its effects on various cellular processes.

Anticancer Properties

Recent research has highlighted the anticancer potential of DCyPO derivatives. In a study assessing the cytotoxic effects of aziridine phosphine oxides, it was found that DCyPO exhibited notable inhibitory effects on human cancer cell lines, including HeLa (cervical cancer) and Ishikawa (endometrial adenocarcinoma) cells. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, demonstrating significant cell viability inhibition at concentrations ranging from 3.125 to 100 µM .

Table 1: IC50 Values for this compound Derivatives

CompoundIC50 (µM)Cell Line
This compound25HeLa
This compound30Ishikawa

The mechanisms underlying the anticancer activity of DCyPO involve several pathways:

  • Cell Cycle Arrest : Studies indicate that DCyPO induces cell cycle arrest in the S phase, reducing the number of cells in the G1 phase and increasing the sub-G1 population, which is indicative of apoptosis .
  • Reactive Oxygen Species (ROS) Induction : Treatment with DCyPO leads to elevated levels of ROS within cancer cells, contributing to oxidative stress and DNA damage, which may further enhance its cytotoxic effects .

Additional Biological Activities

Aside from its anticancer properties, this compound has been explored for other biological activities:

  • Antibacterial Activity : Initial assessments showed moderate antibacterial efficacy against various bacterial strains; however, specific data on its effectiveness remains limited .
  • Catalytic Applications : DCyPO functions as a ligand in palladium-catalyzed reactions, enhancing yields in synthetic applications. This catalytic activity may also correlate with its biological properties due to the involvement of metal complexes in biological systems .

Case Studies

A notable case study involved the application of DCyPO in a palladium-catalyzed α-arylation reaction. The study demonstrated that using this compound as a ligand significantly improved reaction yields compared to other ligands, showcasing its versatility beyond biological applications .

Q & A

(Basic) What synthetic methodologies are employed to prepare dicyclohexylphosphine oxide, and how can functionalization be achieved for advanced applications?

This compound is typically synthesized via oxidation of dicyclohexylphosphine. A common approach involves reacting dicyclohexylphosphine with oxidizing agents under controlled conditions. For functionalization, azide groups can be introduced by first deprotonating dicyclohexylphosphine, followed by nucleophilic substitution with aryl halides and subsequent oxidation to stabilize the phosphine oxide. This method avoids undesired side reactions, such as the Staudinger reaction, and enables applications in click chemistry or ligand design .

(Advanced) Why do this compound derivatives exhibit inertness in certain transformations, such as aryl transfer reactions?

Computational studies reveal that the inertness arises from the electronic and steric properties of the dicyclohexyl groups. The bulky cyclohexyl substituents hinder substrate access to the phosphorus center, while the strong P=O bond resists cleavage during reactions requiring P-transfer. For example, in aryl transfer reactions, the concerted mechanism involving C–P bond formation and P–O cleavage is energetically unfavorable due to steric hindrance, leading to failed transformations .

(Advanced) How does this compound enhance catalytic efficiency in transition-metal-catalyzed cycloisomerization and hydrogenation reactions?

This compound acts as a ligand in ruthenium complexes, where its electron-rich nature stabilizes the metal center and modulates reactivity. In cycloisomerization of arenynes, the ligand’s steric bulk prevents catalyst deactivation, while in hydrogenation, it facilitates substrate binding via H-bonding interactions (e.g., Ir nanoparticles with this compound show high selectivity in cinnamaldehyde reduction). The ligand’s coordination mode (monoanionic bidentate) is critical for activity .

(Basic) What spectroscopic and computational methods are used to characterize this compound and its coordination complexes?

Key techniques include:

  • NMR spectroscopy : 31^{31}P NMR identifies oxidation state and ligand binding.
  • X-ray absorption spectroscopy (XAS) : Probes metal-ligand bonding in catalytic intermediates.
  • Density functional theory (DFT) : Models electronic structure and reaction pathways, such as P-transfer mechanisms.
    These methods validate coordination modes (e.g., Ir–P(O)R2_2 vs. H-bonded dimeric forms) and guide catalyst design .

(Advanced) How does this compound compare to other phosphine oxides in Bi(OTf)3_33​-catalyzed phosphorylation reactions?

In Bi(OTf)3_3-catalyzed conjugate additions, this compound shows moderate reactivity due to steric effects. Compared to smaller analogs (e.g., diphenylphosphine oxide), its bulkiness slows phosphorylation but improves regioselectivity in multi-step reactions. One-pot protocols with isolated intermediates (e.g., 2-arylnaphthoquinones) are preferred to optimize yields .

(Advanced) What strategies mitigate the challenges of using this compound in air-sensitive reactions?

To prevent oxidation or degradation:

  • Use Schlenk techniques or gloveboxes for handling.
  • Stabilize the ligand as a phosphine oxide prior to azide functionalization.
  • Employ in situ generation of active species (e.g., phosphine ligands) under inert atmospheres.
    These approaches are critical in cross-coupling reactions where ligand integrity impacts catalytic turnover .

(Basic) What safety protocols are recommended for handling this compound in laboratory settings?

Key precautions include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Fire safety : Employ CO2_2 or dry powder extinguishers; avoid water jets due to reactive phosphorus oxides.
    Refer to SDS guidelines for spill management and first-aid measures .

(Advanced) How do steric and electronic properties of this compound influence its performance in asymmetric catalysis?

The cyclohexyl groups create a rigid, chiral environment that enhances enantioselectivity in asymmetric transformations. For example, in Ru-catalyzed aldoxime rearrangements, the ligand’s electron-donating nature lowers the activation energy for C–N bond formation, while steric bulk directs substrate orientation. Computational modeling helps tailor ligand modifications for specific stereochemical outcomes .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dicyclohexylphosphine oxide
Reactant of Route 2
Dicyclohexylphosphine oxide

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